N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, which is a fused ring system combining pyridine, thiophene, and pyrimidine rings, with various functional groups attached.
Mechanism of Action
Target of Action
Compounds with a pyrimidine structure often interact with enzymes involved in cellular replication, such as DNA polymerase and RNA polymerase. They may also target protein kinases, which play a crucial role in signal transduction pathways .
Mode of Action
Pyrimidine derivatives can inhibit the activity of their targets by mimicking the natural substrates of these enzymes, thereby preventing the normal enzymatic activity and disrupting the cellular processes they are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets DNA or RNA polymerases, it would affect DNA replication or transcription, respectively. If it targets protein kinases, it could affect a variety of signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, inhibition of enzymes involved in cellular replication can lead to cell cycle arrest and apoptosis, while inhibition of protein kinases can disrupt cellular signaling and also lead to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine, such as 2-methoxyethylamine, under dehydrating conditions.
Methylation: The methyl group at the 7-position can be introduced via alkylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide: Lacks the thieno ring, which may affect its biological activity.
7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide: Lacks the 2-methoxyethyl group, potentially altering its solubility and pharmacokinetics.
Uniqueness
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-4-12-17-14-10(15(20)18(12)8-9)7-11(22-14)13(19)16-5-6-21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQRPLLPCCJHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCOC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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